molecular formula C16H23FN4O4S B2566174 (3-((5-氟嘧啶-2-基)氧基)哌啶-1-基)(1-(甲磺酰基)哌啶-4-基)甲苯酮 CAS No. 2034577-38-1

(3-((5-氟嘧啶-2-基)氧基)哌啶-1-基)(1-(甲磺酰基)哌啶-4-基)甲苯酮

货号 B2566174
CAS 编号: 2034577-38-1
分子量: 386.44
InChI 键: CTGATSQBKGLBKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products.


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as solubility, melting point, boiling point, and reactivity. Techniques such as DSC or FT-IR can be used.

科学研究应用

氟嘧啶类化疗

5-氟尿嘧啶 (5-FU) 等氟嘧啶类药物是治疗结直肠癌、乳腺癌和胃癌等多种癌症的基础。它们通过抑制胸苷酸合成酶(DNA 合成的一种关键酶)来发挥作用,从而阻止癌细胞生长。亚甲基四氢叶酸还原酶 (MTHFR) 在 5-FU 的作用中起着核心作用,它将 5,10-亚甲基四氢叶酸转化为 5-甲基四氢叶酸,进而影响氟嘧啶类化疗的疗效 (Marcuello 等人,2006)

新型口服氟嘧啶类药物

S-1 是一款新型口服抗癌药的示例,它由替加氟(5-FU 的前药)、吉美嘧啶(一种二氢嘧啶脱氢酶抑制剂,用于防止 5-FU 降解)和奥替钾(用于降低胃肠道毒性)组成。这种组合提高了 5-FU 的肿瘤选择性毒性,在晚期胃癌患者中表现出疗效和耐受性 (Sakata 等人,1998)

氟嘧啶类治疗中的药物遗传学

氟嘧啶类治疗的疗效和毒性受遗传多态性的影响。例如,MTHFR 和二氢嘧啶脱氢酶 (DPYD) 基因中的多态性可以预测氟嘧啶类毒性,从而可能指导个性化治疗策略,以优化疗效同时最大程度降低不良反应 (Loganayagam 等人,2013)

作用机制

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for drugs and can involve binding to specific proteins or other biomolecules .

安全和危害

Safety and hazard analysis involves determining the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact .

未来方向

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed studies of its mechanism of action, potential uses in medicine or industry, or development of new synthesis methods .

属性

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O4S/c1-26(23,24)21-7-4-12(5-8-21)15(22)20-6-2-3-14(11-20)25-16-18-9-13(17)10-19-16/h9-10,12,14H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGATSQBKGLBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。